Salvinorin B

Overview

Description

Salvinorin B (SB) is the primary metabolite of salvinorin A (SA), a potent κ-opioid receptor (KOR) agonist derived from Salvia divinorum. SA undergoes rapid hydrolysis of its C2 acetate group via esterases in blood and tissues, yielding SB, which exhibits significantly reduced KOR affinity and potency . Unlike SA, SB lacks psychoactive effects and has minimal KOR-mediated activity (EC50 > 10,000 nM at μ- and δ-opioid receptors) . This deacetylated derivative serves as a critical scaffold for synthesizing analogs with improved metabolic stability and pharmacological profiles.

Preparation Methods

Natural Extraction from Salvia divinorum

Salvinorin B is most commonly obtained via extraction from the leaves of Salvia divinorum, a psychoactive plant endemic to Mexico. The process begins with dried leaves, which are subjected to sequential solvent extraction and chromatographic purification. Methanol or ethanol is typically employed for initial extraction, followed by partitioning with nonpolar solvents to remove lipids and chlorophyll . Final purification involves silica gel chromatography, often using gradient elution with hexane/ethyl acetate mixtures to isolate this compound from co-occurring analogs like salvinorin A .

A critical challenge in natural extraction is the low abundance of this compound relative to salvinorin A, which constitutes up to 96% of the diterpenoid content in fresh leaves . However, post-harvest enzymatic or chemical degradation of salvinorin A in dried leaves can increase this compound yields, suggesting that controlled aging of plant material may enhance productivity .

Semisynthesis via Deacetylation of Salvinorin A

The majority of this compound is produced semisynthetically through deacetylation of salvinorin A, leveraging the latter’s higher natural abundance. This transformation involves hydrolyzing the C2-acetate group while preserving the labile furan ring and decalin core.

Oxidative Deacetylation with Hydrogen Peroxide

A widely adopted method employs hydrogen peroxide (H₂O₂) and sodium bicarbonate (NaHCO₃) in aqueous methanol. This system selectively cleaves the C2-acetate without attacking the C1 ester or the furan ring . However, early implementations suffered from low yields (<50%) due to competing C8-epimerization, which generates the biologically inactive 8-epi-salvinorin B .

The addition of 15-crown-5, a sodium-selective chelating agent, suppresses epimerization by sequestering Na⁺ ions that catalyze the retro-aldol rearrangement at C8 . Under optimized conditions (15-crown-5, H₂O₂/NaHCO₃, methanol, 36 h), this compound is obtained in >90% yield with no detectable epimerization . This method is scalable and avoids hazardous reagents, making it the current industrial standard.

Enzymatic Hydrolysis

Although less common, enzymatic deacetylation using esterases or lipases has been explored to improve stereochemical fidelity. Candida rugosa lipase in phosphate buffer (pH 7.4) achieves 60–70% conversion but requires prolonged incubation (72 h) . While enzymatic methods avoid strong bases, their practicality is limited by enzyme cost and incompatibility with large-scale production.

Total Synthesis Strategies

Total synthesis of this compound is rare due to its structural complexity, which includes seven stereocenters and a fused 6-5-6 tricyclic framework. However, two landmark routes have been developed as part of salvinorin A synthesis campaigns.

Evans’ Macrocyclic Lactone Approach

The Evans group pioneered a 29-step asymmetric synthesis of salvinorin A, with this compound appearing as a late-stage intermediate . Key steps include:

-

Macrocyclization : A transannular Michael cascade constructs the decalin core from a 14-membered lactone, establishing four contiguous stereocenters.

-

C2 Hydroxylation : Sharpless asymmetric dihydroxylation introduces the C2 alcohol with >98% enantiomeric excess.

-

Deacetylation : The final intermediate undergoes H₂O₂/NaHCO₃-mediated hydrolysis to yield this compound .

While elegant, this route suffers from low overall yield (1%) and is primarily of academic interest .

Hagiwara’s Linear Synthesis

Hagiwara’s 20-step route improves efficiency (0.5% overall yield) by avoiding macrocyclic intermediates . this compound is generated via Mitsunobu inversion of a C2-mesylate intermediate, followed by acetate hydrolysis. Notably, this method addresses the recalcitrant C8-epimerization problem through precise control of reaction temperature (−78°C) and base (LDA) .

Comparative Analysis of Preparation Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Natural Extraction | 0.01–0.1% | Low technical complexity | Low yield; seasonal variability |

| H₂O₂/NaHCO₃ + 15-crown-5 | >90% | High yield; no epimerization | Requires purified salvinorin A feedstock |

| Evans’ Synthesis | 1% | Full stereochemical control | Impractical for scale-up |

| Hagiwara’s Synthesis | 0.5% | Improved linearity vs. Evans | Complex protecting group strategy |

Chemical Reactions Analysis

Types of Reactions: Salvinorin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce new functional groups into the molecule.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Neuropharmacological Applications

Salvinorin B and its derivatives have shown promise in neuropharmacology, particularly in the modulation of kappa opioid receptors (KOR). KOR agonists are being investigated for their potential to treat conditions such as pain, mood disorders, and neurodegenerative diseases.

Kappa Opioid Receptor Agonism

Research indicates that this compound exerts its effects primarily through KOR agonism. This receptor has been identified as a target for developing therapies aimed at remyelination in multiple sclerosis and other demyelinating diseases. Ethoxymethyl ether this compound (EOM SalB), a synthetic derivative, has demonstrated enhanced binding affinity and potency compared to Salvinorin A, leading to reduced side effects typically associated with KOR activation .

Key Findings:

- EOM SalB significantly decreased disease severity in preclinical models of multiple sclerosis.

- It increased myelin levels and promoted the maturation of oligodendrocytes in the central nervous system .

Therapeutic Potential in Multiple Sclerosis

Multiple sclerosis is characterized by neuroinflammation and demyelination. The potential of this compound derivatives to modulate these processes has been a focus of recent studies.

Preclinical Models

In a study using C57BL/6J mice, EOM SalB was found to decrease immune cell infiltration and enhance remyelination in two different models of demyelination: experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination . The results suggest that KOR agonists like EOM SalB could be promising candidates for remyelinating therapies.

Table 1: Effects of EOM SalB in Preclinical Models

| Model Type | Dose (mg/kg) | Effect on Disease Severity | Myelin Levels | Oligodendrocyte Maturation |

|---|---|---|---|---|

| Experimental Autoimmune Encephalomyelitis | 0.1–0.3 | Decreased | Increased | Increased |

| Cuprizone-Induced Demyelination | 0.3 | Not assessed | Increased | Increased |

Pain Management and Mood Disorders

This compound derivatives are also being explored for their analgesic properties and potential use in treating mood disorders.

Analgesic Properties

Studies have indicated that synthetic derivatives of this compound may be effective in pain management without the sedative effects commonly associated with traditional opioids . The ability to produce analgesia while minimizing adverse side effects positions these compounds as potential alternatives in pain therapy.

Case Study: Drug Discrimination Assay

In a drug discrimination assay involving male Sprague-Dawley rats trained to differentiate between Salvinorin A and its vehicle, both EOM-SalB and methoxymethyl ether this compound (MOM-SalB) showed significant stimulus generalization, indicating their potential as therapeutic agents with similar efficacy to known opioids but with distinct pharmacological profiles .

Mechanism of Action

Salvinorin B does not exhibit significant activity at the kappa-opioid receptor, unlike its parent compound Salvinorin A. The mechanism of action of this compound is not well understood, but it is believed to interact with various molecular targets and pathways in the body. Further research is needed to elucidate the specific mechanisms by which this compound and its derivatives exert their effects.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons with Similar Compounds

Salvinorin B Derivatives with Ether Modifications

This compound Ethoxymethyl Ether (EOM-SB)

- Structural Modification : Ethoxymethyl ether substitution at C2.

- KOR Affinity : Comparable to SA (Ki ≈ 1–3 nM), with full agonist activity.

- Metabolic Stability : Resistant to esterase hydrolysis, prolonging plasma half-life .

- Pharmacokinetics : Despite increased stability, brain clearance rates mirror SA due to rapid efflux mechanisms .

- Behavioral Effects : Fully substitutes for the discriminative stimulus of U69,593 (a synthetic KOR agonist) in rats, indicating similar KOR-mediated activity .

This compound Methoxymethyl Ether (MOM-SB)

- Structural Modification : Methoxymethyl ether at C2.

- KOR Affinity : Threefold higher binding affinity than SA (Ki = 0.6–2.5 nM) and U50,488 .

- Potency : Five- to sevenfold more potent than SA in functional assays (EC50 = 0.019 nM) .

- Duration of Action: Induces antinociception and hypothermia lasting ~3 hours in rodents, unlike SA, which lacks these effects at equivalent doses .

β-Tetrahydropyran this compound

- Structural Modification : Cyclic ether at C2.

- KOR Affinity : Maintains selectivity and potency similar to SA (Ki ≈ 2–3 nM) .

- Therapeutic Potential: Attenuates cocaine-seeking behavior in rats with reduced dysphoric side effects compared to SA .

Spirobutyrolactone Derivatives

- Structural Modification : Replacement of C2 acetate with a spirobutyrolactone ring.

- KOR Activity : Retains SA-like potency (EC50 = 0.6 nM at KOR) and selectivity .

- Metabolic Stability : Resistant to hepatic microsomal degradation, enhancing bioavailability .

- In Vivo Effects : Produces analgesia and anti-inflammatory effects comparable to SA in rodent models .

Mesyl this compound

- Structural Modification : Mesylate group at C2.

- KOR Affinity : Ki = 2.3 nM, comparable to SA (Ki = 1.9 nM) .

- Functional Profile : Retains full agonist activity but with uncharacterized metabolic stability .

2-Alkyl-2-Methoxymethyl Ethers

- Structural Modification : Alkyl and methoxymethyl groups at C2.

- KOR Activity : Compound 9a (2-methyl-2-methoxymethyl ether) shows full agonism (EC50 ≈ 1 nM) and enhanced stability due to eliminated ester moiety .

- Therapeutic Utility : Prolonged duration of action in preclinical pain models .

Comparative Data Table

Research Findings and Implications

Biological Activity

Salvinorin B is a neoclerodane diterpene derived from Salvia divinorum, primarily recognized for its selective agonistic activity at the kappa-opioid receptor (KOR). This compound has garnered attention in pharmacological research due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for future research.

Chemical Structure and Properties

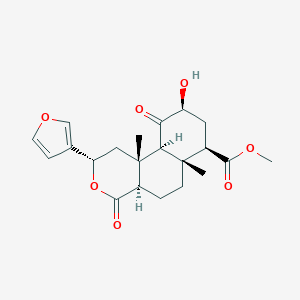

This compound is characterized by the following chemical structure:

- Chemical Formula : C21H26O7

- Molecular Weight : 390.44 g/mol

This compound is a metabolite of Salvinorin A, which is known for its potent psychoactive effects. Unlike Salvinorin A, this compound does not exhibit significant psychoactivity or analgesic properties but serves as a selective KOR DREADD (Designer Receptor Exclusively Activated by Designer Drugs) activator with an EC50 value of 11.8 nM .

This compound's primary mechanism involves its action on the kappa-opioid receptor. It selectively activates KORD, leading to neuronal hyperpolarization. This action modifies various behavioral responses, including locomotor activity and feeding behavior in KORD-expressing mouse models . The activation of KOR has been associated with several physiological processes, including modulation of pain and response to stress.

In Vivo Studies

Research has demonstrated that this compound does not produce analgesic or ataxic effects in wild-type mice, indicating a lack of traditional opioid-like side effects . However, it influences locomotor activity and feeding behavior, suggesting potential applications in appetite regulation or movement disorders.

Case Studies and Experimental Findings

- Cocaine-Seeking Behavior : A study involving a methoxy methyl analogue of this compound (MOM Sal B) showed that it could attenuate cocaine-seeking behavior in rats without inducing sedation or aversion . This suggests that analogues of this compound may have potential in addiction therapy.

- Multiple Sclerosis Models : Ethoxymethyl ether this compound (EOM SalB) was tested in preclinical models of multiple sclerosis, demonstrating efficacy in promoting remyelination and reducing neuroinflammation . EOM SalB exhibited G-protein biased signaling, which is often linked to reduced side effects compared to traditional KOR agonists.

- Behavioral Pharmacology : Studies have indicated that MOM Sal B produces antinociception and motor suppression but does not significantly alter spontaneous locomotion or induce anxiety in animal models . This profile may make it suitable for further exploration as a therapeutic agent with fewer adverse effects.

Comparative Analysis

The following table summarizes the biological activities and effects of this compound and its analogues:

| Compound | Activity Type | Key Findings |

|---|---|---|

| This compound | KOR Agonist | Selective activation with no analgesic effects; modifies locomotor behavior. |

| MOM Sal B | Anti-addiction | Attenuates cocaine-seeking behavior; minimal side effects observed. |

| EOM SalB | Remyelination | Promotes remyelination in MS models; G-protein biased signaling reduces side effects. |

Q & A

Basic Research Questions

Q. What are the key structural features of Salvinorin B that influence its binding affinity to the kappa-opioid receptor (KOR)?

- This compound’s neoclerodane diterpene scaffold, including the furan ring at C-2 and the methyl ester at C-7, is critical for KOR binding. Structure-activity relationship (SAR) studies suggest that modifications to the C-22 position (e.g., thiocyanate or chlorine substitutions) can enhance potency and selectivity for KOR . Computational docking and site-directed mutagenesis (e.g., C315(7.38) in KOR) further validate binding interactions .

Q. How is this compound synthesized from Salvinorin A, and what analytical techniques confirm its purity?

- This compound is synthesized via enzymatic or chemical demethylation of Salvinorin A. Analytical validation involves high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Synthetic datasets from peer-reviewed reactions (e.g., USPTO databases) provide reference protocols .

Q. What in vitro assays are used to evaluate this compound’s efficacy and selectivity for KOR?

- Receptor binding assays : Competitive displacement of radioligands like [³H]bremazocine in HEK-293 cells expressing KOR .

- Functional assays : Measurement of cAMP inhibition or β-arrestin recruitment via BRET/FRET systems to assess agonist efficacy .

- Selectivity screening : Panels of 50+ receptors/transporters (e.g., serotonin 5-HT2A, mu/delta opioid receptors) confirm KOR specificity .

Q. How do researchers validate this compound’s metabolic stability in hepatic microsomes?

- Incubation with human or rodent liver microsomes, followed by LC-MS/MS analysis, identifies metabolites. Percent remaining this compound is calculated using peak area ratios relative to controls. Cytochrome P450 isoform-specific inhibitors (e.g., CYP3A4) clarify metabolic pathways .

Advanced Research Questions

Q. What experimental strategies improve this compound’s metabolic stability for prolonged pharmacological effects?

- Structural modifications : C-22 halogenation (e.g., 2-methoxymethyl-Salvinorin B) reduces first-pass metabolism and extends in vivo duration .

- Deuterium incorporation : Substituting hydrogen with deuterium at metabolically vulnerable sites (e.g., methyl ester) slows enzymatic degradation .

- Prodrug design : Ester prodrugs enhance oral bioavailability by resisting hepatic hydrolysis .

Q. How can covalent KOR probes be designed using this compound’s scaffold?

- Irreversible ligands are created by introducing electrophilic groups (e.g., thiocyanate at C-22) that form disulfide bonds with cysteine residues (e.g., C315(7.38) in KOR). Wash-resistant binding assays and MS-based peptide mapping confirm covalent attachment .

Q. What behavioral paradigms assess this compound’s effects on addiction-related behaviors?

- Drug self-administration models : this compound is tested as a punisher in operant conditioning paradigms, where lever-press responses for a drug reinforcer (e.g., cocaine) are suppressed by this compound co-administration .

- Prepulse inhibition (PPI) : Disruption of sensorimotor gating by this compound is measured in rodents, with startle reactivity and PPI deficits indicating KOR-mediated perceptual effects .

Q. How do brain penetration properties of this compound compare to Salvinorin A in preclinical models?

- Pharmacokinetic studies : Plasma and brain tissue are sampled at timed intervals post-administration (e.g., i.p. or smoked). Despite high lipophilicity (LogP = 2.43), this compound’s brain-to-plasma ratio is quantified via LC-MS, revealing potential blood-brain barrier (BBB) efflux by transporters like P-glycoprotein .

Q. Contradictions and Methodological Considerations

- In vitro vs. in vivo potency : While this compound shows high KOR affinity in vitro, its rapid systemic clearance (t₁/₂ ~75 min) may limit in vivo efficacy compared to derivatives like RB-64 .

- Species-specific metabolism : Rodent hepatic microsomes may not fully replicate human metabolic pathways, necessitating cross-species validation .

Properties

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTMVAIOAAGYAR-CEFSSPBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)O)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465988 | |

| Record name | Salvinorin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92545-30-7 | |

| Record name | Salvinorin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092545307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvinorin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVINORIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HNB6FRT7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.